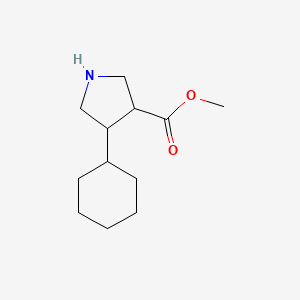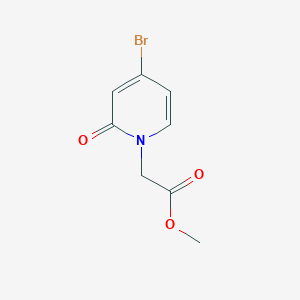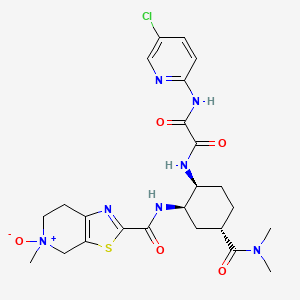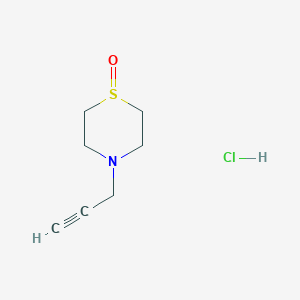
4-(Prop-2-yn-1-yl)-1lambda4-thiomorpholin-1-one hydrochloride
Descripción general
Descripción
4-(Prop-2-yn-1-yl)-1lambda4-thiomorpholin-1-one hydrochloride is a compound that belongs to the class of thiomorpholine derivatives. Thiomorpholine is a sulfur-containing heterocyclic compound, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yl)-1lambda4-thiomorpholin-1-one hydrochloride typically involves the reaction of thiomorpholine with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds through nucleophilic substitution, where the thiomorpholine nitrogen attacks the propargyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Prop-2-yn-1-yl)-1lambda4-thiomorpholin-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propargyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the propargyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and sulfide derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Aplicaciones Científicas De Investigación
4-(Prop-2-yn-1-yl)-1lambda4-thiomorpholin-1-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-(Prop-2-yn-1-yl)-1lambda4-thiomorpholin-1-one hydrochloride involves its interaction with specific molecular targets. The propargyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, including those involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Thiomorpholine: The parent compound with similar structural features.
Propargylamines: Compounds containing the propargyl group, known for their biological activities.
Thiazoles: Heterocyclic compounds with sulfur and nitrogen atoms, exhibiting diverse biological properties.
Uniqueness
4-(Prop-2-yn-1-yl)-1lambda4-thiomorpholin-1-one hydrochloride is unique due to the presence of both the thiomorpholine and propargyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
Propiedades
IUPAC Name |
4-prop-2-ynyl-1,4-thiazinane 1-oxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS.ClH/c1-2-3-8-4-6-10(9)7-5-8;/h1H,3-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKIIGLIUPAPDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCS(=O)CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-Methylpiperidin-4-yl)methyl]acetamide](/img/structure/B1434918.png)
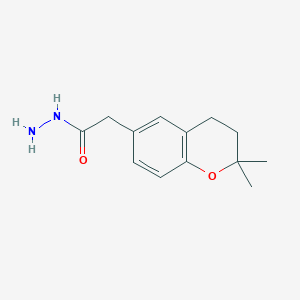
![2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434922.png)
![2-[(3-Chloro-4-fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434923.png)

![Ethanone,1-(3-methylbenzo[b]thien-5-yl)-](/img/structure/B1434929.png)
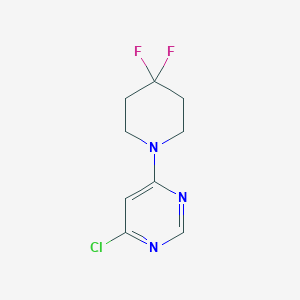

![2-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434932.png)
